

Structure-activity relationship (SAR) studies of 6-substitutedtriazolo[1,5-a]pyridines

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Compound of Interest

Compound Name: 6-Bromo-[1,2,4]triazolo[1,5-a]pyridine

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A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Triazolo[1,5-a]pyridines as Kinase Inhibitors

The triazolo[1,5-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purines allows it to function as a bioisostere, targeting various ATP-binding sites within the kinase. This guide provides a comparative analysis of 6-substituted triazolo[1,5-a]pyridines, focusing on their structure-activity relationships (SAR) as inhibitors of key kinases implicated in cancer and inflammatory diseases, namely the Transforming Growth Factor- β type I receptor kinase (ALK5) and Janus Kinase 2 (JAK2).

Performance Comparison of 6-Substituted Triazolo[1,5-a]pyridine Derivatives

The inhibitory potency of various substituted triazolo[1,5-a]pyridine derivatives against their target kinases is summarized below. The data highlights how modifications to the core scaffold influence activity, providing a clear basis for SAR assessment.

Table 1: SAR of 4-([1][2][3]Triazolo[1,5-a]pyridin-6-yl)imidazole/pyrazole Derivatives as ALK5 Inhibitors

A series of compounds featuring a[1][2][3]triazolo[1,5-a]pyridin-6-yl moiety attached to an imidazole or pyrazole core were synthesized and evaluated for their ability to inhibit ALK5.[4] The most potent compound from this series, a pyrazole derivative, demonstrated an IC₅₀ value of 0.018 μM in an enzymatic assay.[4] Further optimization led to the discovery of EW-7197, a highly potent and selective ALK5 inhibitor.[5][6]

Compound	Core Heterocycle	R Group	ALK5 IC ₅₀ (μM)	Cellular Activity (Luciferase Assay, % inh. @ 0.03 μM)
1	Imidazole	H	>1	2%
2	Pyrazole	H	0.025	89%
3 (EW-7197)	Imidazole	-CH ₂ -NH-(2-F-Ph)	0.013	98% (IC ₅₀ = 0.0165 μM)
4	Pyrazole	-CH ₂ -NH-(2-F-Ph)	0.018	95%

Table 2: SAR of Triazolo[1,5-a]pyridine Derivatives as JAK2 Inhibitors

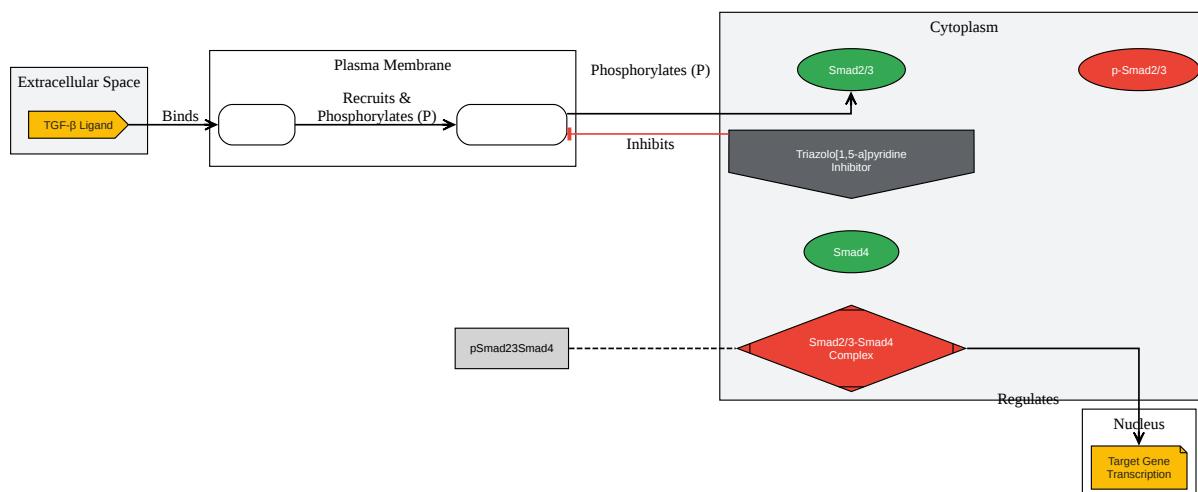
A separate line of investigation identified triazolo[1,5-a]pyridines as potent inhibitors of JAK2.[7] SAR studies revealed that substitution at the C8 position with an aryl group was optimal for potency, while substitution at the C2 nitrogen was crucial for cellular activity.[7] These efforts culminated in the discovery of CEP-33779, a selective and orally bioavailable JAK2 inhibitor.[7]

Compound	C2 Substitution	C8 Substitution	JAK2 IC50 (nM)	JAK3 IC50 (nM)
5	-NH ₂	4-Chlorophenyl	11	14
6	-NH-(3-methylphenyl)	4-Chlorophenyl	3.6	12
7 (CEP-33779)	-NH-(3-((diethylamino)methyl)phenyl)	4-(methylsulfonyl)phenyl	1.9	160
8	-NH-(4-morpholinophenyl)	4-Chlorophenyl	2.2	16

Featured Signaling Pathway

TGF- β /ALK5 Signaling Pathway

Transforming Growth Factor- β (TGF- β) signaling is initiated by the ligand binding to the TGF- β type II receptor (TGF β RII), a constitutively active kinase.^[8] This leads to the recruitment and phosphorylation of the type I receptor, ALK5, which in turn phosphorylates downstream signaling molecules, Smad2 and Smad3.^[9] These phosphorylated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes involved in processes like cell proliferation, differentiation, and extracellular matrix production.^{[9][10]} Inhibitors targeting ALK5 block this phosphorylation cascade, thereby preventing the downstream cellular effects of TGF- β .



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Caption: TGF-β signaling cascade and the inhibitory action of triazolo[1,5-a]pyridines on ALK5.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key assays used to determine the inhibitory activity of the described compounds.

In Vitro ALK5 Kinase Assay

This biochemical assay quantifies the ability of a compound to inhibit the phosphorylation activity of the ALK5 enzyme.

- Principle: The assay measures the amount of ADP produced from ATP during the phosphorylation of a peptide substrate by recombinant human ALK5 kinase. The ADP-Glo™ Kinase Assay system is commonly used, where the amount of ADP is quantified via a luminescence-based signal.
- Procedure:
 - Reagent Preparation: A stock solution of the test compound is prepared in DMSO and serially diluted. Recombinant ALK5 enzyme, a suitable peptide substrate, and ATP are prepared in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
 - Kinase Reaction: The test compound dilutions are added to the wells of a microplate. The kinase reaction is initiated by adding a mixture of the ALK5 enzyme and substrate, followed by the addition of ATP. The final ATP concentration is typically kept at or near its Km value for ALK5. The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes).
 - Detection: The ADP-Glo™ reagent is added to stop the kinase reaction and deplete any remaining ATP. Subsequently, a kinase detection reagent is added, which converts the generated ADP back to ATP and uses it in a luciferase/luciferin reaction to produce light.
 - Data Analysis: The luminescence of each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to vehicle (DMSO) controls. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.[3][11]

Cell-Based Luciferase Reporter Assay

This assay measures the inhibition of the ALK5 signaling pathway within a cellular context.

- Principle: Human keratinocyte (HaCaT) cells are stably transfected with a plasmid containing a TGF-β responsive promoter element (e.g., from the PAI-1 gene) linked to the firefly luciferase reporter gene (p3TP-luc).[4] Activation of the ALK5 pathway by TGF-β induces the

expression of luciferase. The inhibitory effect of a compound is measured by the reduction in luciferase activity.

- Procedure:
 - Cell Culture and Treatment: HaCaT-p3TP-luc cells are seeded in 96-well plates and cultured overnight. The cells are then pre-treated with various concentrations of the test compound for a short period (e.g., 30 minutes).
 - Stimulation: The cells are subsequently stimulated with a recombinant human TGF- β 1 ligand (e.g., 5-10 ng/mL) to activate the signaling pathway and incubated for an extended period (e.g., 24 hours).
 - Lysis and Detection: The cells are washed and lysed. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
 - Data Analysis: The luciferase signal is normalized to account for cell viability if necessary. The percentage of inhibition is calculated for each compound concentration relative to the TGF- β 1-stimulated control. The IC₅₀ value is determined from the resulting dose-response curve.[\[4\]](#)[\[5\]](#)

In Vitro JAK2 Kinase Assay

This assay determines the direct inhibitory effect of compounds on the enzymatic activity of JAK2.

- Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as LanthaScreen™, is often employed. This assay measures the phosphorylation of a specific substrate by the JAK2 enzyme.
- Procedure:
 - Reaction Setup: Serial dilutions of the test inhibitor are prepared. The kinase reaction is performed in a buffer containing a defined concentration of recombinant JAK2 enzyme (e.g., the JH1/JH2 catalytic domains), a fluorescently labeled peptide substrate, and ATP at its apparent Km concentration.

- Incubation: The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
- Detection: The reaction is stopped by adding EDTA. A terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate is then added.
- Data Acquisition and Analysis: After an incubation period to allow for antibody binding, the TR-FRET signal is read on a compatible plate reader. The emission ratio is used to calculate the percentage of inhibition, and IC50 values are derived from dose-response curves.[12]

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